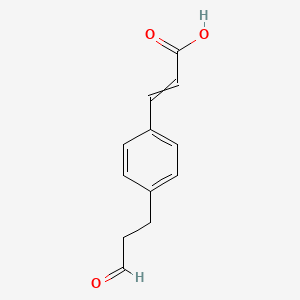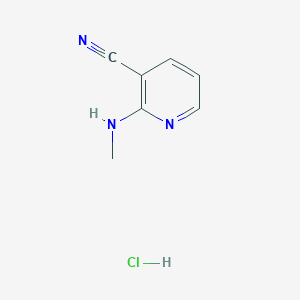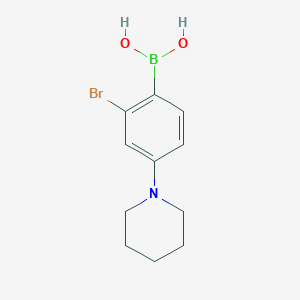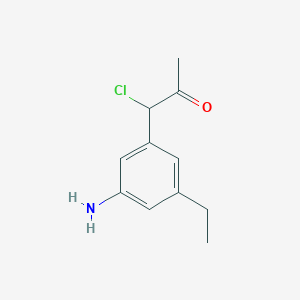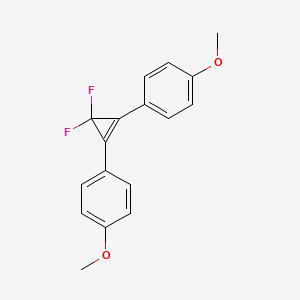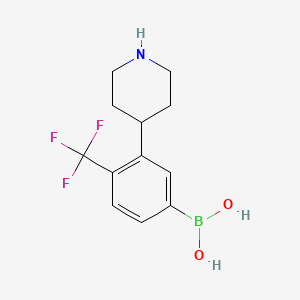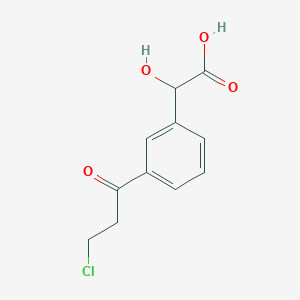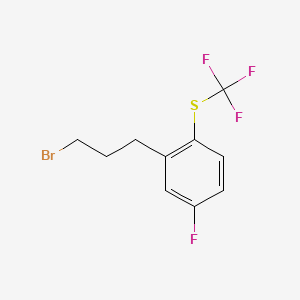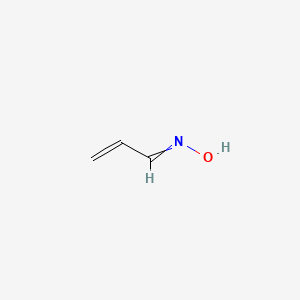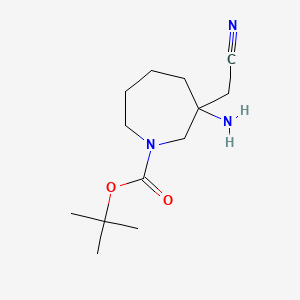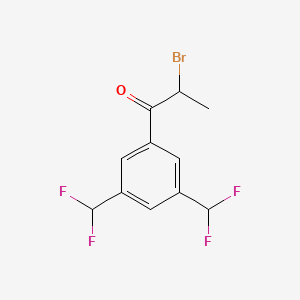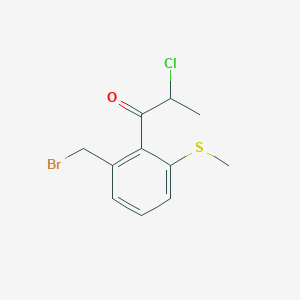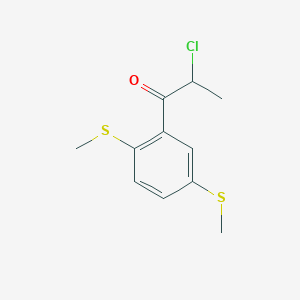
1-(2,5-Bis(methylthio)phenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Bis(methylthio)phenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(methylthio)phenyl)-2-chloropropan-1-one typically involves the chlorination of a precursor compound, such as 1-(2,5-bis(methylthio)phenyl)propan-1-one. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Bis(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Applications De Recherche Scientifique
1-(2,5-Bis(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,5-Bis(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylthio)phenyl)-2-chloropropan-1-one: Similar structure but with different substituents.
1-(2,5-Bis(ethylthio)phenyl)-2-chloropropan-1-one: Contains ethylthio groups instead of methylthio groups.
Uniqueness: 1-(2,5-Bis(methylthio)phenyl)-2-chloropropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methylthio groups enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C11H13ClOS2 |
|---|---|
Poids moléculaire |
260.8 g/mol |
Nom IUPAC |
1-[2,5-bis(methylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H13ClOS2/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7H,1-3H3 |
Clé InChI |
AKWGTXYHIJQOCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=CC(=C1)SC)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


